(2-(Dimethylamino)ethyl)triphenylphosphonium bromide (2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.: 21331-80-6
VCID: VC20839122
InChI: InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;/p-1
SMILES: CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C22H25BrNP
Molecular Weight: 414.3 g/mol

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide

CAS No.: 21331-80-6

Cat. No.: VC20839122

Molecular Formula: C22H25BrNP

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide - 21331-80-6

Specification

CAS No. 21331-80-6
Molecular Formula C22H25BrNP
Molecular Weight 414.3 g/mol
IUPAC Name 2-(dimethylamino)ethyl-triphenylphosphanium;bromide
Standard InChI InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;/p-1
Standard InChI Key YIIHEMGEQQWSMA-UHFFFAOYSA-M
SMILES CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Introduction

Chemical Identification and Properties

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide is an organophosphorus compound with a quaternary phosphonium structure. It contains a dimethylaminoethyl group attached to a triphenylphosphonium moiety with bromide as the counterion. This structure gives the compound unique chemical and physical properties that make it valuable in various applications.

Basic Chemical Information

The compound is identified by several key parameters as outlined in Table 1:

ParameterValue
CAS Number21331-80-6
Molecular FormulaC22H25BrNP
Molecular Weight414.33 g/mol
Linear Formula(CH3)2NCH2CH2P(C6H5)3Br
IUPAC Name2-(dimethylamino)ethyl-triphenylphosphanium;bromide
InChI KeyYIIHEMGEQQWSMA-UHFFFAOYSA-M

This quaternary phosphonium salt contains a central phosphorus atom bonded to three phenyl groups and a dimethylaminoethyl chain, with bromide serving as the counterion. The molecular structure features both lipophilic components (triphenylphosphonium) and a basic tertiary amine group, contributing to its amphiphilic character .

Physical Properties

The physical characteristics of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide are summarized in Table 2:

PropertyDescription
Physical FormPowder
ColorBrown-Yellow to White
Melting Point201.0°C (decomposition at ~200°C)
SensitivityHygroscopic
Purity (Commercial)97-98%

The compound is typically available as a powder that ranges from brown-yellow to white in color. It exhibits a melting point of approximately 201.0°C, often with decomposition occurring around 200°C. Due to its hygroscopic nature, special care must be taken during storage and handling to prevent moisture absorption .

Synthesis Methods

The synthesis of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide typically follows established procedures that yield high purity products suitable for various applications.

Primary Synthesis Route

The most common method for synthesizing (2-(Dimethylamino)ethyl)triphenylphosphonium bromide involves the condensation reaction of β-amino alcohols with triphenylphosphine in the presence of hydrogen bromide. This reaction pathway generally produces high yields and purity of the desired compound. The reaction can be represented as:

(CH3)2NCH2CH2OH + P(C6H5)3 + HBr → (CH3)2NCH2CH2P+(C6H5)3 Br-

This reaction takes advantage of the nucleophilic character of the phosphorus atom in triphenylphosphine, which attacks the carbon adjacent to the hydroxyl group in the β-amino alcohol, facilitated by the presence of hydrogen bromide. The bromide ion serves as the counterion for the resulting quaternary phosphonium salt.

Purification Methods

After synthesis, purification typically involves recrystallization techniques to achieve the high purity levels (97-98%) observed in commercial products. Given its hygroscopic nature, drying procedures must be carefully controlled to ensure product stability and quality. The resulting white to yellow-brown crystalline powder is then suitable for various applications in organic synthesis and materials science .

Applications in Organic Synthesis

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide serves as a versatile reagent in various organic synthesis routes, particularly in carbon-carbon bond-forming reactions.

Wittig Reactions

One of the most significant applications of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide is in Wittig reactions for the synthesis of allylic amines. The compound acts as a precursor in these reactions, where the phosphonium ylide formed reacts with carbonyl compounds to form carbon-carbon double bonds with amine functionality. This application is particularly valuable in the construction of complex molecular frameworks containing nitrogen.

The general reaction scheme involves:

  • Formation of the ylide from the phosphonium salt

  • Reaction of the ylide with a carbonyl compound

  • Formation of the allylic amine product with elimination of triphenylphosphine oxide

This synthetic utility makes the compound an important tool in pharmaceutical intermediate preparation, including morphine analogs and other drug candidates with amine functionalities.

Pharmaceutical Intermediate Synthesis

The compound plays a crucial role in pharmaceutical chemistry, particularly in the synthesis of alkaloid derivatives and amine-containing drug molecules. Its capacity to introduce amine functionality through carbon-carbon bond formation provides synthetic chemists with valuable pathways for constructing complex pharmaceutical scaffolds.

Specific pharmaceutical applications include the preparation of morphine analogs, where the dimethylaminoethyl moiety can be incorporated into the molecular framework to modify pharmacokinetic properties or binding affinities. This versatility in pharmaceutical synthesis contributes to the compound's ongoing relevance in medicinal chemistry research.

Applications in Materials Science

Beyond organic synthesis, (2-(Dimethylamino)ethyl)triphenylphosphonium bromide has found important applications in materials science, particularly in the development of polymer nanocomposites.

Clay Nanocomposite Development

A notable materials science application involves using (2-(Dimethylamino)ethyl)triphenylphosphonium bromide as a polymerizable cationic surfactant for the intercalation of montmorillonite (MMT) clay. In this role, the compound serves as an intercalating agent that can modify the clay surface properties and interlayer spacing .

The process typically involves:

  • Ion exchange between the clay's native cations (usually Na+) and the quaternary phosphonium cation

  • Expansion of the clay interlayer spacing

  • Enhanced compatibility with polymer matrices

This intercalation process contributes significantly to the development of polystyrene-clay nanocomposite materials with improved mechanical, thermal, and barrier properties.

Electronic Substrate Applications

Research has demonstrated the compound's utility as an intercalating agent in the preparation of advanced electronic substrate materials. For example, it has been employed in the development of silver-decorated boron nitride nanosheets (BNNS) as hybrid fillers in poly(methyl methacrylate) (PMMA) matrices .

In these applications, the compound helps facilitate the dispersion and interaction of nanomaterials within polymer matrices, leading to composites with enhanced thermal conductivity. Studies have shown impressive thermal conductivity enhancements of up to 363% compared to pristine polymers when using hybrid fillers prepared with the assistance of this phosphonium compound .

These PMMA-based nanocomposites exhibit desirable properties for electronic substrates, including:

  • High thermal conductivity (up to 1.48 W/m·K)

  • Low dielectric constant (<5)

  • Low dielectric loss (10-2)

  • Very low alternating current conductivity (10-7 S/cm)

These characteristics make the resulting materials promising candidates for thermal management in electronic applications .

Emerging Research Applications

Recent scientific investigations have revealed promising new applications for (2-(Dimethylamino)ethyl)triphenylphosphonium bromide and related triphenylphosphonium compounds, particularly in biomedical research.

Mitochondrial Targeting

Studies have highlighted the efficacy of triphenylphosphonium compounds, including (2-(Dimethylamino)ethyl)triphenylphosphonium bromide, in targeting mitochondria for drug delivery purposes. This targeting capability derives from the lipophilic nature of the triphenylphosphonium moiety combined with its delocalized positive charge, which enables these compounds to penetrate lipid bilayers and accumulate in mitochondria due to the negative membrane potential of these organelles.

This mitochondrial-targeting property opens new avenues for therapeutic applications, particularly in conditions characterized by mitochondrial dysfunction or where drug localization to mitochondria could enhance efficacy.

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